molecular formula C9H13N3O2 B598091 (2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE CAS No. 102494-87-1

(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE

Cat. No.: B598091
CAS No.: 102494-87-1
M. Wt: 195.222
InChI Key: AEVYOOWHCJTENF-UHFFFAOYSA-N
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Description

It is a diamine derivative that contains a nitrobenzyl group, making it versatile for various biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE typically involves the reaction of 2-nitrobenzyl chloride with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the product. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

    Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzyl group can undergo reduction to form reactive intermediates that can covalently modify specific amino acid residues in proteins, thereby altering their function. This makes it a valuable tool for studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-aminoethyl)ethane-1,2-diamine
  • N1-(2-hydroxybenzyl)ethane-1,2-diamine
  • N1-(2-methylbenzyl)ethane-1,2-diamine

Uniqueness

(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it more versatile compared to its analogs, which may lack the nitro group and therefore have different reactivity and applications .

Properties

CAS No.

102494-87-1

Molecular Formula

C9H13N3O2

Molecular Weight

195.222

IUPAC Name

N'-[(2-nitrophenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C9H13N3O2/c10-5-6-11-7-8-3-1-2-4-9(8)12(13)14/h1-4,11H,5-7,10H2

InChI Key

AEVYOOWHCJTENF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNCCN)[N+](=O)[O-]

Synonyms

N1-(2-nitrobenzyl)ethane-1

Origin of Product

United States

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